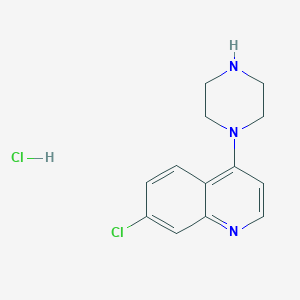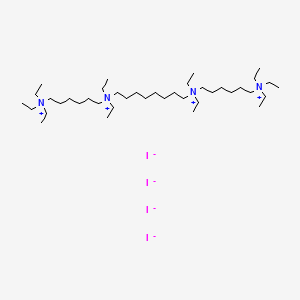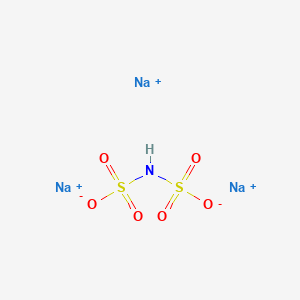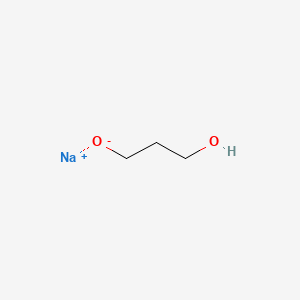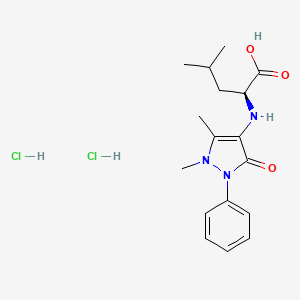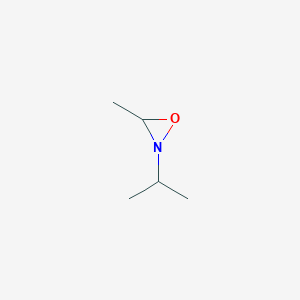
3-Methyl-2-propan-2-yloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-propan-2-yloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis, particularly for their ability to transfer oxygen and nitrogen atoms in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-yloxaziridine can be synthesized through the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired oxaziridine with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation processes using peracids. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-propan-2-yloxaziridine undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes and sulfides.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrogen or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): Used for the oxidation of imines to form oxaziridines.
Sodium borohydride (NaBH4): Employed in reduction reactions to convert oxaziridines to amines.
Various nucleophiles: Used in substitution reactions to replace the nitrogen or oxygen atom.
Major Products Formed
The major products formed from reactions involving this compound include:
Epoxides: Formed through the oxidation of alkenes.
Amines: Produced via reduction reactions.
Substituted oxaziridines: Resulting from substitution reactions.
Applications De Recherche Scientifique
3-Methyl-2-propan-2-yloxaziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-propan-2-yloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring structure of the oxaziridine makes it highly reactive, allowing it to participate in various oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-2-propan-2-yloxaziridine include:
Oxaziridine: The parent compound of the oxaziridine family.
N-Alkyl oxaziridines: Variants with alkyl groups attached to the nitrogen atom.
N-Aryl oxaziridines: Variants with aryl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The presence of the methyl and propan-2-yl groups influences the compound’s steric and electronic properties, making it distinct from other oxaziridines .
Propriétés
Formule moléculaire |
C5H11NO |
|---|---|
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7-6/h4-5H,1-3H3 |
Clé InChI |
NNMAOFDNCCCMFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1N(O1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






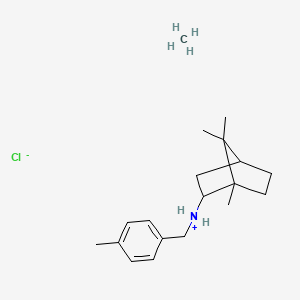
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
